molecular formula C6H14O3<br>CH3CHOHCH2OCH2CHOHCH3<br>C6H14O3 B041319 1,1'-Oxydi-2-propanol CAS No. 110-98-5

1,1'-Oxydi-2-propanol

Cat. No. B041319
CAS RN: 110-98-5
M. Wt: 134.17 g/mol
InChI Key: AZUXKVXMJOIAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,1'-Oxydi-2-propanol or its related compounds involves intricate chemical reactions. For instance, the reaction of 3-amino-1-propanol with propionaldehyde yields 2-ethyltetrahydro-1,2-oxazine as a main product, which upon nitrosation produces 2-ethyl-3-nitrosotetrahydro-1,3-oxazine. This synthesis pathway highlights the complex reactions involved in producing compounds related to 1,1'-Oxydi-2-propanol, providing insights into the synthetic strategies and chemical transformations (Kotani et al., 1969).

Molecular Structure Analysis

The molecular structure of compounds akin to 1,1'-Oxydi-2-propanol, such as 2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), has been elucidated through spectral analysis and single crystal X-ray analysis. These studies reveal intricate details about the molecular geometry, bonding, and interactions within the molecule, offering a deeper understanding of its structural characteristics (Ghalib et al., 2019).

Chemical Reactions and Properties

Research on the chemical reactivity and properties of alcohols related to 1,1'-Oxydi-2-propanol, such as the hydrogen-bonding interactions in binary ethanol, 1-propanol, and 2-propanol with methane in clathrate hydrates, provides valuable insights into the chemical behavior of these compounds. Such studies help in understanding the stability, reactivity, and potential applications of 1,1'-Oxydi-2-propanol and its derivatives (Alavi et al., 2010).

Physical Properties Analysis

The investigation of the physical properties of liquid 1-propanol through neutron diffraction and Empirical Potential Structure Refinement modeling offers a glimpse into the physical characteristics of compounds similar to 1,1'-Oxydi-2-propanol. Such analyses shed light on the molecular interactions, hydrogen bonding, and structural dynamics at various temperatures, providing a comprehensive understanding of the physical aspects of these compounds (Sillrén et al., 2013).

Chemical Properties Analysis

Further insights into the chemical properties of 1,1'-Oxydi-2-propanol and related compounds can be derived from studies focusing on their reactivity and bonding. For example, research on the oxidative dimerization of 2-propenylsesamol to carpanone elucidates the mechanisms of reaction and the role of catalysts in the process, offering an understanding of the oxidative and catalytic behaviors of these compounds (Constantin et al., 2012).

Scientific Research Applications

  • Gas Storage and CO2 Sequestration : 1-Propanol, a component of 1,1'-Oxydi-2-propanol, has potential as a co-guest in gas hydrates for gas storage and CO2 sequestration. It acts as a significant thermodynamic hydrate inhibitor in CO2 hydrate systems (Lee, Lee, Jin, & Seo, 2014).

  • DNA Structure and Behavior : DNA exhibits different behaviors when exposed to 1-propanol and 2-propanol. 1-Propanol causes reentrant conformational transitions in DNA, while 2-propanol leads to its monotonous shrinkage. This makes 2-propanol more effective for condensing or precipitating DNA molecules (Ma, Yoshikawa, & Yoshikawa, 2019).

  • Solvent and Chemical Intermediate : n-Propyl alcohol, a derivative of 1,1'-Oxydi-2-propanol, is primarily used as a solvent for printing inks and as a chemical intermediate. It also finds smaller-volume uses in food and feed additives (Unruh & Pearson, 2000).

  • Catalysis and Chemical Reactions : Several studies focus on the chemical reactions involving derivatives of 1,1'-Oxydi-2-propanol. For example, selective oxidation of 1-propanol and 2-propanol over Co-Mg-O catalysts has been studied, showing the production of propanal and propene (Mongkhonsi, Chaiyasit, & Praserthdam, 2002). Additionally, the decomposition of alcohols like 1-propanol on ZnO has been observed, yielding both dehydrogenated and dehydrated products (Bowker, Petts, & Waugh, 1986).

  • Biotransformation and Organic Synthesis : The compound has been used in biotransformation processes, such as the oxidation of racemic 2-phenyl-1-propanol to (S)-2-phenylpropanoic acid with high enantiomeric excess by Gluconobacter oxydans (Molinari et al., 1999).

  • Alternative Fuel Research : 1-Propanol/gasoline fuel blends have been studied for their effect on engine performance, showing a reduction in brake specific fuel consumption (BSFC) but also a reduction in engine power and torque (Gökmen & Aydoğan, 2022).

Safety And Hazards

“1,1’-Oxydi-2-propanol” is mildly toxic by ingestion and is a skin and eye irritant . It is combustible when exposed to heat or flame and can react vigorously with oxidizing materials. To fight fire, use alcohol foam, CO2, or dry chemical .

properties

IUPAC Name

1-(2-hydroxypropoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(7)3-9-4-6(2)8/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUXKVXMJOIAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026863
Record name 1,1'-Oxybis-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Hawley] Viscous hygroscopic liquid; [MSDSonline], SLIGHTLY VISCOUS COLOURLESS LIQUID.
Record name 2-Propanol, 1,1'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Oxydi-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2700
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

232.8 °C, 232 °C
Record name 2,2'-Dihydroxydi-n-propyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

137.7 °C, 280 °F (open cup), 138 °C o.c.
Record name 1,1'-Oxydi-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2700
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,2'-Dihydroxydi-n-propyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 100 g/L /1X10+5 mg/L/, temperature not specified, Soluble in toluene, Miscible with ether, Solubility in water: miscible
Record name 2,2'-Dihydroxydi-n-propyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.0252 at 20 °C/20 °C, Coefficient of expansion: 0.00073/K at 20 °C; bulk density:8.5 lb/gal at 20 °C, Relative density (water = 1): 1.0
Record name 2,2'-Dihydroxydi-n-propyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.63 (Air = 1), Relative vapor density (air = 1): 4.63
Record name 2,2'-Dihydroxydi-n-propyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.03 [mmHg], VP: 0.03 mm Hg at 25 °C (extrapolated), VP: 1 mm Hg at 73.8 °C, Vapor pressure, Pa at 25 °C: 4
Record name 1,1'-Oxydi-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2700
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,2'-Dihydroxydi-n-propyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

1,1'-Oxydi-2-propanol

Color/Form

Colorless, slightly viscous liquid

CAS RN

110-98-5
Record name Bis(2-hydroxypropyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Oxydi-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPROPYLENE GLYCOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,1'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Oxybis-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-oxydipropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-OXYBIS(2-PROPANOL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5SV08985Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2'-Dihydroxydi-n-propyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

less than -40 °C, -40 °C
Record name 2,2'-Dihydroxydi-n-propyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1055
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Oxydi-2-propanol
Reactant of Route 2
Reactant of Route 2
1,1'-Oxydi-2-propanol
Reactant of Route 3
Reactant of Route 3
1,1'-Oxydi-2-propanol
Reactant of Route 4
1,1'-Oxydi-2-propanol
Reactant of Route 5
1,1'-Oxydi-2-propanol
Reactant of Route 6
Reactant of Route 6
1,1'-Oxydi-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.